molecular formula C20H27N3O3S B2517255 2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034227-36-4

2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2517255
CAS No.: 2034227-36-4
M. Wt: 389.51
InChI Key: NPHBLJCGTGZOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C20H27N3O3S and a molecular weight of 389.5 g/mol . Its structure features a benzenesulfonamide group, a common pharmacophore in medicinal chemistry, linked via a methylene bridge to a piperidine ring which is substituted with a pyridinyl moiety . This specific structural architecture, combining a sulfonamide with aromatic and heterocyclic systems, suggests potential research applications in areas such as neuroscience and oncology, where similar compounds are often investigated for their receptor binding or enzyme inhibitory properties. The compound is provided with the CAS registry number 2034227-36-4 . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-11-19(26-3)20(12-16(15)2)27(24,25)22-13-17-6-9-23(10-7-17)18-5-4-8-21-14-18/h4-5,8,11-12,14,17,22H,6-7,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHBLJCGTGZOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, often referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may confer specific biological properties, making it a subject of interest for further research.

The molecular formula of this compound is C20H27N3O3SC_{20}H_{27}N_{3}O_{3}S, with a molecular weight of 389.5 g/mol.

PropertyValue
Molecular FormulaC20H27N3O3S
Molecular Weight389.5 g/mol
CAS Number2034227-36-4

The biological activity of sulfonamides generally stems from their ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive blockade of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial growth and replication. The presence of methoxy and methyl groups in this compound may enhance its lipophilicity and bioavailability, potentially increasing its efficacy against bacterial targets .

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. In particular:

  • In vitro studies have shown that certain sulfonamides possess minimum inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Anti-inflammatory Activity

In addition to antimicrobial properties, sulfonamides are known for their anti-inflammatory effects. For example, compounds similar to the one have been tested in vivo for their ability to reduce carrageenan-induced edema in rat models, achieving inhibition rates exceeding 90% .

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated various benzenesulfonamide derivatives, including those with similar structures to our compound. The results indicated significant anti-inflammatory effects in carrageenan-induced edema models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzenesulfonamides demonstrated that modifications to the piperidine ring could enhance antibacterial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 2-methoxy-4,5-dimethyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide suggests a promising SAR profile:

Structural FeatureEffect on Activity
Methoxy GroupIncreases lipophilicity
Methyl GroupsEnhances metabolic stability
Pyridine and Piperidine RingsPotential for receptor binding

Comparison with Similar Compounds

Core Structural Analog: Pyrimidine-Substituted Derivative

Compound : 2-Methoxy-4,5-Dimethyl-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzenesulfonamide (CAS 1235342-86-5)

  • Key Differences: The pyridin-3-yl group in the target compound is replaced with a pyrimidin-2-yl ring.
  • Molecular Formula : C19H26N4O3S (MW 390.5 g/mol) .
  • Implications :
    • The pyrimidine substitution may alter binding affinity to target proteins due to enhanced electronegativity.
    • Solubility differences are expected, as pyrimidine’s nitrogen-rich structure could improve aqueous solubility compared to pyridine.

Benzothiazole-Containing Sulfonamide

Compound : 3-(2-Benzothiazolyl)-4,5-Dimethoxy-N-(3-(4-Phenylpiperidinyl)Propyl)Benzenesulfonamide (CAS 97467-29-3)

  • Key Differences :
    • A benzothiazole ring replaces the pyridine/pyrimidine heterocycle.
    • Extended propyl-piperidine linker increases molecular bulk (MW 551.72 g/mol vs. ~390 g/mol for the target compound).
  • Molecular Formula : C29H33N3O4S2 .
  • The larger size could reduce metabolic stability compared to the target compound.

Piperazine-Based Sulfonamides

Examples: Compounds 6d–6l from (e.g., N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide)

  • Key Differences :
    • Piperazine rings replace the piperidine scaffold.
    • Bulky substituents (e.g., benzhydryl, bis(4-fluorophenyl)methyl) are attached to the piperazine nitrogen.
  • Physical Properties :
    • Melting points range from 132°C to 230°C, suggesting varied crystallinity and stability .
  • Implications :
    • Piperazine’s additional nitrogen may improve solubility but could introduce metabolic liabilities (e.g., oxidation).
    • Bulky groups like benzhydryl may sterically hinder target engagement compared to the target compound’s pyridine group.

Chromenopyridine-Linked Benzamide

Compound: 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide (CAS 6189-52-2)

  • Key Differences: Chromenopyridine core replaces the benzenesulfonamide scaffold. A dioxopyrrolidinyl group introduces additional hydrogen-bond acceptors.
  • Molecular Formula : C25H20N2O5 (MW 428.4 g/mol) .
  • Implications: The chromenopyridine system may confer fluorescence properties useful in imaging studies. Lack of a sulfonamide group limits direct comparison but highlights structural diversity in related scaffolds.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzenesulfonamide Pyridin-3-yl, piperidine, methoxy, methyl ~390–400 Potential CNS activity
2-Methoxy-4,5-Dimethyl-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzenesulfonamide Benzenesulfonamide Pyrimidin-2-yl 390.5 Higher polarity
3-(2-Benzothiazolyl)-4,5-Dimethoxy-N-(3-(4-Phenylpiperidinyl)Propyl)Benzenesulfonamide Benzenesulfonamide Benzothiazole, propyl linker 551.72 Increased lipophilicity
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) Benzenesulfonamide Benzhydrylpiperazine ~600 (estimated) High melting point (230°C)
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide Benzamide Chromenopyridine, dioxopyrrolidinyl 428.4 Fluorescence potential

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.